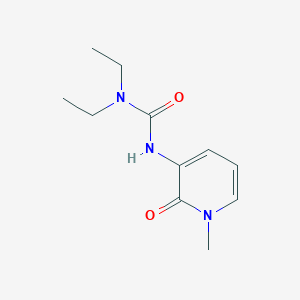
2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide, also known as DPA-714, is a small molecule that has been widely used in scientific research for its ability to selectively bind to the translocator protein (TSPO). This protein is found in the outer mitochondrial membrane of many cell types, including immune cells and glial cells in the brain. TSPO has been implicated in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and cancer.
作用機序
2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide binds to the TSPO protein with high affinity and selectivity. The exact mechanism of action is not fully understood, but it is thought to involve modulation of mitochondrial function and regulation of cellular signaling pathways. TSPO is involved in many cellular processes, including steroid hormone synthesis, apoptosis, and immune response. By modulating these processes, 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide may have therapeutic potential in a variety of diseases.
Biochemical and Physiological Effects:
2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide can reduce inflammation and oxidative stress in immune cells and protect against neurotoxicity in neuronal cells. In vivo studies have shown that 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide can reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide has also been shown to have anti-tumor effects in several cancer cell lines.
実験室実験の利点と制限
2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, and it has high affinity and selectivity for TSPO. 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide can be used in a variety of assays, including binding assays, imaging studies, and functional assays. However, there are also limitations to the use of 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide. It can be toxic at high concentrations, and its effects on other proteins and cellular processes are not fully understood. In addition, its use in animal studies may be limited by its poor solubility and bioavailability.
将来の方向性
There are many future directions for research on 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide and TSPO. One area of interest is the role of TSPO in neurodegenerative diseases such as Alzheimer's and Parkinson's. 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide may have therapeutic potential in these diseases by reducing neuroinflammation and protecting against neurotoxicity. Another area of interest is the role of TSPO in cancer. 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide has shown anti-tumor effects in several cancer cell lines, and further research is needed to determine its potential as a cancer therapy. Finally, there is interest in developing new TSPO ligands with improved selectivity and bioavailability for use in both basic research and clinical applications.
合成法
2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,6-dimethylpyridine with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 6-aminocaproic acid to form the desired product, 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide. The final product is purified using column chromatography and characterized using spectroscopic techniques such as NMR and mass spectrometry.
科学的研究の応用
2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide has been widely used in scientific research as a tool to study TSPO function and its role in various physiological and pathological processes. TSPO has been implicated in a variety of diseases, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and cancer. By selectively binding to TSPO, 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide can be used to study the role of this protein in these diseases and potentially develop new therapies.
特性
IUPAC Name |
2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-5-3-6-12(2)17(10-11)14(18)16-13-7-4-8-15-9-13/h4,7-9,11-12H,3,5-6,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBODPKTMJZZEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N(C1)C(=O)NC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-methylpropyl)-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]morpholine-4-carboxamide](/img/structure/B7591050.png)
![N-[2-(oxolan-2-yl)ethyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7591052.png)

![1-[2-(Ethoxymethyl)phenyl]-3-(3-ethoxyspiro[3.3]heptan-1-yl)urea](/img/structure/B7591074.png)
![N-[4-(5-propan-2-yl-1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7591076.png)


![N-(4-fluoro-3-methylphenyl)-2-[(2-oxopyrrolidin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7591089.png)



![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591141.png)
